1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine
Descripción
The exact mass of the compound 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-14-9-8(6-13-14)10(12-7-11-9)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQCXANZABEVKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to the Structure Elucidation of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine isostere and forming the core of numerous pharmacologically active compounds.[1][2][3] Consequently, the unambiguous structural verification of its derivatives is a critical step in the drug discovery and development pipeline. This technical guide provides an in-depth, field-proven methodology for the complete structure elucidation of a representative derivative, 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine . We will move beyond a simple recitation of techniques, focusing instead on the integrated logic and causality behind the experimental choices. This document details a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS) with a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, culminating in the gold-standard confirmation by X-ray crystallography. The protocols and data interpretation strategies outlined herein are designed to serve as a robust blueprint for researchers, scientists, and drug development professionals working with complex N-heterocyclic compounds.
The Target Molecule and the Imperative for Rigorous Elucidation
The target of our investigation is 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine. Its structure is composed of a fused pyrazolo[3,4-d]pyrimidine bicyclic core, substituted with a methyl group at the N1 position of the pyrazole ring and a morpholine ring at the C4 position of the pyrimidine ring.
Figure 1. Proposed structure of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine.
Given the multiple nitrogen atoms in the core, isomerism is a significant challenge during synthesis. For instance, methylation could potentially occur at other positions, or the morpholine substituent could attach to a different carbon. An erroneous structural assignment would render any subsequent biological or pharmacological data invalid. Therefore, a multi-pronged analytical approach is not merely recommended; it is essential for scientific integrity.
The Integrated Analytical Workflow
The structure elucidation of a novel compound is a systematic process of evidence gathering. Each experiment is designed to answer a specific question, and the data from all experiments must converge to support a single, unambiguous structure. Our workflow prioritizes efficiency and certainty, beginning with a broad confirmation of mass and formula before delving into the atomic-level connectivity.
Mass Spectrometry: Establishing the Molecular Formula
Expertise & Experience: The first step in analyzing any new compound is to confirm that its molecular weight and elemental composition match the expected values. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough precision (typically to four or five decimal places) to confidently determine the molecular formula.
High-Resolution Mass Spectrometry (HRMS)
The goal is to observe the protonated molecular ion, [M+H]⁺, and match its exact mass to the calculated value.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₅N₅O |
| Molecular Weight (Monoisotopic) | 233.1277 g/mol |
| Calculated Exact Mass of [M+H]⁺ | 234.1355 |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ species.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The observation of a high-intensity ion at m/z 234.1355 (± 5 ppm) provides strong evidence for the correct molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
While HRMS confirms the formula, tandem MS (MS/MS) provides clues about the structure by fragmenting the molecule and analyzing the pieces. This is a self-validating step; the observed fragments should be logical losses from the proposed structure.
NMR Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[4][5][6] We will use a combination of 1D and 2D NMR experiments to build the structure from the ground up.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often excellent for these types of heterocyclic compounds.
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Experiments: Acquire the following spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.
Predicted ¹H and ¹³C NMR Data
Before analyzing the spectra, we can predict the expected signals based on the proposed structure. This predictive step is crucial for guided data analysis. The chemical shifts are estimates based on typical values for pyrazolo[3,4-d]pyrimidine systems.[7][8][9]
| Atom Label | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |
| C6-H | 8.2 - 8.5 | Singlet (s) | 1H | 150 - 155 |
| C3-H | 7.9 - 8.2 | Singlet (s) | 1H | 130 - 135 |
| N1-CH ₃ | 3.9 - 4.2 | Singlet (s) | 3H | 35 - 40 |
| C8, C12-H ₂ | 3.7 - 3.9 | Triplet (t) | 4H | 65 - 70 |
| C9, C11-H ₂ | 3.6 - 3.8 | Triplet (t) | 4H | 45 - 50 |
| C4 | - | - | - | 158 - 162 |
| C7a | - | - | - | 155 - 160 |
| C3a | - | - | - | 105 - 110 |
2D NMR: The Connectivity Blueprint
Two-dimensional NMR experiments reveal correlations between nuclei, allowing us to piece the molecular puzzle together.[6][10][11]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For our target molecule, the primary use of COSY is to confirm the connectivity within the morpholine ring, showing a clear cross-peak between the protons at C8/12 and C9/11.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the definitive C-H correlation map.[11] It creates a cross-peak between each proton and the carbon atom to which it is directly attached. This allows us to unambiguously assign the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall skeleton.[6] It shows correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are the key to connecting the different parts of the molecule.
The following diagram illustrates the most crucial HMBC correlations that would be required to confirm the structure of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine.
Trustworthiness through Self-Validation: The power of this approach lies in its redundancy. The correlation from the N-methyl protons (N1-CH₃) to both C3 and C7a confirms the position of the methyl group. The correlation from the morpholine protons (at C9/11) to the pyrimidine carbon C4 is the single most important piece of data, as it unambiguously establishes the point of attachment of the substituent ring. All observed correlations must be consistent with the proposed structure and no other reasonable isomer.
X-Ray Crystallography: The Unambiguous Confirmation
While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction is the "gold standard" for structure proof.[7][12] It provides a definitive 3D map of the electron density in a molecule, revealing the precise location of every atom and confirming connectivity, bond lengths, and bond angles.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: This is often the most challenging step. The purified compound must be slowly crystallized from a suitable solvent system to yield a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm). Common methods include slow evaporation, vapor diffusion, or solvent layering.
-
Data Collection: The selected crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. It is then irradiated with a focused beam of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to generate an initial electron density map, which is refined to produce the final atomic model.
Conclusion
The structure elucidation of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine serves as a case study in modern analytical chemistry. A logical, integrated workflow is paramount. By first establishing the molecular formula with HRMS, and then systematically assembling the atomic connectivity using a comprehensive suite of 1D and 2D NMR experiments, a scientist can arrive at a highly confident structural assignment. The key is to understand the causality behind the experiments—using HMBC to bridge molecular fragments and using HSQC to link proton and carbon data. Finally, confirmation by X-ray crystallography provides the ultimate validation, ensuring the foundational integrity of all subsequent research based on the compound. This rigorous, multi-technique approach is the hallmark of sound scientific practice in the fields of chemical synthesis and drug discovery.
References
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]
-
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). RSC Publishing. Retrieved from [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (n.d.). RSC Publishing. Retrieved from [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI. Retrieved from [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). Oriental Journal of Chemistry. Retrieved from [Link]
-
1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). NextSDS. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
-
Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and Antitumor Activity of Novel Pyrazolo[3,4-D]Pyrimidine and their Tricyclic Derivatives. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Structure elucidation workflow based on NMR and MS/MS data. (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Semantic Scholar. Retrieved from [Link]
-
1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). NextSDS. Retrieved from [Link]
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications. Retrieved from [Link]
-
1H-Pyrazolo[3,4-d]pyrimidine, 6-(1H-indol-5-yl)-4-(4-morpholinyl)-1-[1-(3-pyridinylmethyl)-4-piperidinyl]-. (n.d.). ChemBK. Retrieved from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). Semantic Scholar. Retrieved from [Link]
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). ACS Publications. Retrieved from [Link]
-
Crystal structure of 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Wiley Online Library. Retrieved from [Link]
-
The Evolving Landscape of NMR Structural Elucidation. (2026). National Center for Biotechnology Information. Retrieved from [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). NIST WebBook. Retrieved from [Link]
-
1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Crystal structure of 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that has garnered immense attention in medicinal chemistry. Its significance stems from its structural resemblance to adenine, a fundamental component of DNA, RNA, and the ubiquitous energy currency, adenosine triphosphate (ATP).[1][2] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as effective mimics of the purine core, enabling them to interact with a wide array of biological targets, particularly the ATP-binding sites of enzymes.[3][4][5]
Initially investigated for their anticancer properties in the 1950s, the therapeutic potential of these compounds has since expanded dramatically.[1] Today, they are recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. This versatility has led to their development as potent inhibitors of protein kinases, adenosine receptor antagonists, and agents with anti-inflammatory, antimicrobial, and antiviral properties.[2][3][6][7] The successful clinical translation of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, an approved treatment for several B-cell cancers, stands as a testament to the scaffold's therapeutic value and has spurred further research into its vast potential.[3][4][8]
This guide provides a comprehensive overview of the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, focusing on their primary role as kinase inhibitors in oncology. We will delve into their mechanism of action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a resource for researchers and drug development professionals dedicated to harnessing the potential of this remarkable scaffold.
Core Mechanism of Action: Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3]
The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is through competitive inhibition at the ATP-binding site of protein kinases.[4][8] The fused ring system mimics the adenine portion of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of the kinase active site, a conserved sequence of amino acids that anchors the ATP molecule.[3][4] By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the phosphotransfer reaction and shutting down the downstream signaling cascade.
Most pyrazolo[3,4-d]pyrimidine inhibitors are classified as Type I inhibitors , meaning they bind to the active conformation of the kinase.[2] This direct competition with ATP is a well-established and validated strategy for achieving potent kinase inhibition.
Caption: Competitive inhibition at the kinase ATP-binding site.
Therapeutic Applications and Key Molecular Targets
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for its modification to achieve selectivity and potency against various kinase families, leading to applications across multiple therapeutic areas, with oncology being the most prominent.
Oncology
The fight against cancer represents the most significant area of application for these derivatives. Their ability to inhibit kinases crucial for tumor growth, proliferation, and survival has led to the development of numerous targeted therapies.
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Src Family Kinases (SFKs): SFKs, such as c-Src, are non-receptor tyrosine kinases that are often overexpressed and hyperactivated in a wide range of solid tumors, including medulloblastoma and glioblastoma.[9][10] They play a critical role in cell proliferation, invasion, and survival. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors, demonstrating the ability to induce cell cycle arrest and reduce tumor growth in preclinical models.[9][11]
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Bruton's Tyrosine Kinase (BTK): BTK is a vital component of the B-cell receptor (BCR) signaling pathway, and its overexpression is a key driver in B-cell malignancies.[8] Ibrutinib (Imbruvica®) is a landmark pyrazolo[3,4-d]pyrimidine-based drug that acts as a covalent inhibitor of BTK. It forms an irreversible bond with a cysteine residue in the BTK active site, leading to sustained inhibition of the BCR pathway. Its approval by the FDA for treating lymphomas and leukemia validated this scaffold as a clinically successful pharmacophore.[1][3]
-
Receptor Tyrosine Kinases (RTKs): This class of kinases, including EGFR, VEGFR, and FLT3, are cell surface receptors that are frequently mutated or overexpressed in cancer, driving angiogenesis and tumor proliferation.
-
EGFR (Epidermal Growth Factor Receptor): Derivatives have been designed to inhibit EGFR, a key target in non-small cell lung cancer.[12][13]
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VEGFR (Vascular Endothelial Growth Factor Receptor): Targeting VEGFR is a crucial anti-angiogenic strategy. Many pyrazolo[3,4-d]pyrimidines act as multi-kinase inhibitors, potently inhibiting both VEGFR2 and other cancer-related kinases like FLT3.[14][15][16] This dual-inhibition profile can lead to a more comprehensive antitumor effect by simultaneously targeting tumor cell proliferation and the blood supply that feeds it.
-
FLT3 (FMS-like Tyrosine Kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Potent inhibitors based on this scaffold have shown the ability to induce complete tumor regression in AML xenograft models.[14][15]
-
-
Cyclin-Dependent Kinases (CDKs): CDKs are serine/threonine kinases that control the progression of the cell cycle. Their inhibition is a validated anticancer strategy. Pyrazolo[3,4-d]pyrimidines have been shown to act as CDK inhibitors, leading to cell cycle arrest and preventing cancer cell division.[12][13]
Other Therapeutic Areas
Beyond oncology, the scaffold has shown promise in other domains:
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Adenosine Receptor Antagonism: Certain derivatives are potent and selective antagonists of the A1 adenosine receptor, with potential applications in cardiovascular and central nervous system (CNS) disorders.[6][7][17]
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Antimicrobial and Antiviral Activity: There is growing interest in these compounds as anti-infective agents. Some derivatives exhibit activity against bacteria, including Staphylococcus aureus, potentially by inhibiting bacterial kinases.[2][18] Antiviral applications are also being explored.[2]
-
Anti-inflammatory and Radioprotective Effects: The scaffold has been associated with anti-inflammatory properties and, in some cases, has shown a capacity to protect cells from radiation damage.[6][19]
Structure-Activity Relationship (SAR) Analysis
The biological activity and selectivity of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on the nature and position of substituents on the core scaffold. Medicinal chemistry efforts have established key SAR principles that guide the design of new, more potent, and selective inhibitors.
Caption: Key positions for substitution on the pyrazolo[3,4-d]pyrimidine scaffold.
| Position | Substituent Type | General Effect on Biological Activity | References |
| N-1 | Alkyl, Aryl (e.g., Phenyl) | Influences selectivity and potency. Often occupied by a group that projects into a solvent-exposed region of the kinase, allowing for modifications to improve pharmacokinetic properties without disrupting core binding. | [12][13] |
| C-4 | Amino, Anilino, Alkoxy | Crucial for kinase interaction. An anilino (-NH-Aryl) group is a common feature in potent kinase inhibitors, allowing for additional interactions in the ATP pocket. Replacing the nitrogen linker with oxygen (-O-) has been shown to improve anti-angiogenic activity in some cases.[13][16] | |
| C-5 | Amino, Benzylideneamino | Introduction of an anilino function at C-5 can favor anticancer activity, while a simple amino group may render the compound inactive.[12] | |
| C-6 | Methyl, Thioethers | Substituents at this position can modulate selectivity. For adenosine receptor antagonists, thioethers with distal amides have been used to probe steric and hydrophobic tolerance.[17] |
Key SAR Insights:
-
The C-4 Anilino Moiety: For kinase inhibition, the presence of a substituted or unsubstituted anilino group at the C-4 position is often a critical determinant of high potency. Substitutions on this aniline ring can be tailored to target specific kinases. For example, a 3-fluoroanilino group was found to be as active as the reference compound roscovitine against CDK2.[13]
-
Multi-Kinase Inhibition: Strategic modifications can produce compounds that inhibit multiple kinases. Compound 33 from a 2013 study, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, was identified as a potent dual inhibitor of FLT3 and VEGFR2, demonstrating significant anti-AML activity in vivo.[14][15]
-
Aromatic Substitution: On the N-1 phenyl ring and the C-4 anilino ring, the addition of electron-withdrawing or donating groups can fine-tune the electronic environment, affecting binding affinity and overall activity.[12][20]
Experimental Protocols for Biological Evaluation
To ensure trustworthiness and reproducibility, the evaluation of new pyrazolo[3,4-d]pyrimidine derivatives must follow a logical and validated workflow. The following protocols describe a self-validating system, where results from a biochemical assay are confirmed by a cell-based assay, and the mechanism is validated at the molecular level.
Caption: Experimental workflow for validating new derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Expertise & Causality: This biochemical assay directly measures the ability of a compound to inhibit its purified kinase target. It quantifies the amount of ADP produced in the kinase reaction; less ADP means more inhibition. This is the first and most direct test of target engagement, performed in a clean system without the complexity of cellular processes.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase, the appropriate peptide substrate, and ATP in a kinase reaction buffer.
-
Compound Addition: Add the pyrazolo[3,4-d]pyrimidine derivative at various concentrations (typically a 10-point serial dilution starting from 10 µM). Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Expertise & Causality: This assay assesses the downstream consequence of kinase inhibition: a reduction in cancer cell proliferation or viability. It measures the metabolic activity of living cells, providing a robust indication of the compound's cytotoxic or cytostatic effect. A positive result here confirms that the compound can enter cells and exert a biological effect.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, MV4-11 for AML) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12][14]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus concentration to determine the GI50/IC50 value.
Protocol 3: Western Blot Analysis for Target Engagement
Expertise & Causality: This is the crucial validation step that links the biochemical inhibition (Protocol 1) to the cellular outcome (Protocol 2). By measuring the phosphorylation status of the target kinase (autophosphorylation) and its direct downstream substrates, this protocol provides direct evidence that the compound is hitting its intended target within the complex cellular environment. A decrease in phosphorylation confirms the on-target mechanism of action.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cancer cells with the compound at relevant concentrations (e.g., 1x and 10x the proliferation IC50) for a defined period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Src).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis and Validation: Strip the membrane and re-probe with an antibody for the total form of the target kinase and a loading control (e.g., β-actin or GAPDH) to confirm that any observed decrease in the phospho-signal is due to inhibition, not protein degradation, and that equal amounts of protein were loaded.
Conclusion and Future Outlook
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Its structural mimicry of adenine provides a powerful and validated starting point for designing potent and selective enzyme inhibitors. The clinical success of Ibrutinib has paved the way for a new generation of derivatives, many of which are currently in clinical trials.[3][4]
The future of pyrazolo[3,4-d]pyrimidine research is bright and multifaceted. Key areas of future development include:
-
Enhanced Selectivity: Designing inhibitors that target specific mutant forms of kinases to overcome drug resistance.
-
Multi-Targeted Agents: Rationally designing compounds that inhibit several key oncogenic pathways simultaneously to produce synergistic antitumor effects and combat resistance.[14]
-
Novel Therapeutic Areas: Expanding the application of these derivatives beyond oncology into neurodegenerative diseases, inflammatory disorders, and infectious diseases.
-
Targeted Protein Degradation: Utilizing the pyrazolo[3,4-d]pyrimidine scaffold as a warhead in technologies like PROTACs (Proteolysis-Targeting Chimeras) to not just inhibit, but completely eliminate target proteins from the cell.[21]
As our understanding of cellular signaling pathways continues to deepen, the privileged pyrazolo[3,4-d]pyrimidine scaffold will undoubtedly remain a vital tool in the arsenal of drug discovery professionals, promising new and more effective therapies for a wide range of human diseases.
References
-
Al-Ghorbani, M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]
-
Rani, R., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Combinatorial Science. [Link]
-
Abdel-Aziz, A. A. M., et al. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
-
Kumar, A., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry. [Link]
-
Kim, Y., et al. (2000). Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Lee, F., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. [Link]
-
Mugnaini, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Lee, F., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
-
Rossi, A., et al. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. [Link]
-
Al-Ghorbani, M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]
-
Mugnaini, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Wang, C., et al. (2017). Synthesis and structure–activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ghorab, M. M., et al. (2010). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry. [Link]
-
Gomaa, H. A. M., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]
-
Gomaa, H. A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. [Link]
-
Dave, C. G., & Shah, N. D. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry. [Link]
-
Lee, F., et al. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate. [Link]
-
Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. International Journal of Molecular Sciences. [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyrazolo[3,4‐d]pyrimidines with approved therapeutic activities. ResearchGate. [Link]
-
Hayallah, A. M. (2021). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. [Link]
-
Hayallah, A. M., et al. (2025). A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities. ResearchGate. [Link]
-
Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules. [Link]
-
Mugnaini, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]
-
Salema, I. M., et al. (2022). A review on synthesis approaches and biological investigations of Pyrazolo[3,4-d]pyrimidine schaffold. Journal of Advanced Pharmacy and Biomedical Sciences. [Link]
-
Timpano, G., et al. (2021). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Pharmaceuticals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 14. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Discovery and Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Compounds: A Technical Guide for Next-Generation Kinase Inhibitors
Executive Summary
As the landscape of targeted oncology and molecular pharmacology evolves, the demand for highly selective, potent kinase inhibitors has never been greater. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged pharmacophore in medicinal chemistry[1]. As a Senior Application Scientist, I have observed firsthand how the structural manipulation of this fused bicyclic system can yield profound shifts in target selectivity—from cyclin-dependent kinases (CDKs) to epidermal growth factor receptors (EGFR)[1][2]. This whitepaper dissects the rational design, synthetic methodologies, and biological profiling of pyrazolo[3,4-d]pyrimidine derivatives, providing actionable, self-validating protocols for drug discovery professionals.
Pharmacophore Rationale: The Adenine Bioisostere
The immense pharmacological utility of the pyrazolo[3,4-d]pyrimidine core stems from its electronic and steric resemblance to the adenine ring of adenosine triphosphate (ATP)[1][3].
In the active site of eukaryotic protein kinases, ATP binds within a highly conserved hydrophobic cleft known as the "hinge region." Pyrazolo[3,4-d]pyrimidines exploit this by acting as ATP-competitive inhibitors[1]. The nitrogen atoms within the pyrazole and pyrimidine rings serve as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the hinge region (e.g., the Leu83 residue in CDK2)[2]. This fundamental interaction anchors the scaffold, allowing substituents at the C4, C6, and N1 positions to project into adjacent specificity pockets, thereby driving kinase selectivity[3].
Logical mapping of pyrazolo[3,4-d]pyrimidine as an ATP bioisostere for kinase hinge binding.
Strategic Synthetic Methodologies
When constructing the pyrazolo[3,4-d]pyrimidine core, medicinal chemists generally face a strategic bifurcation: build the pyrimidine ring onto a pre-formed pyrazole, or build the pyrazole onto a pre-formed pyrimidine[4].
The "Pyrazole-First" Approach (Recommended) The most robust and widely adopted strategy begins with the pyrazole nucleus[4]. This approach is favored because it allows for the early, regioselective introduction of the N1 substituent. The N1 group is critical; it often dictates the depth of insertion into the hydrophobic pocket of the kinase active site.
Causality in Design: Starting with the condensation of ethoxymethylenemalononitrile and a substituted hydrazine yields a 5-aminopyrazole-4-carbonitrile intermediate[4][5]. The juxtaposition of the amino and nitrile groups perfectly primes the molecule for annulation. Subsequent cyclization with formamide or formic acid constructs the pyrimidine ring, yielding the 1H-pyrazolo[3,4-d]pyrimidine core[4][5].
Stepwise synthetic workflow for the construction and functionalization of the core scaffold.
Validated Experimental Protocol: Late-Stage Functionalization
To generate diverse libraries for Structure-Activity Relationship (SAR) studies, late-stage functionalization of a halogenated core is the industry standard. Below is a self-validating protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-iodo-1H-pyrazolo[3,4-d]pyrimidine[6].
Materials Required:
-
4-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol)
-
Aryl/heteroaryl boronic acid (1.2–1.5 mmol)
-
Potassium carbonate ( K2CO3 ) (2.0–3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3)4 ] (0.05–0.1 mmol)
-
1,4-Dioxane / Deionized Water (4:1 ratio)
Step-by-Step Methodology & Causality:
-
Preparation of the Reaction Vessel: Add the 4-iodo-1H-pyrazolo[3,4-d]pyrimidine, the selected boronic acid, and K2CO3 to a Schlenk flask[6].
-
Atmospheric Control (Critical): Evacuate the vessel and backfill with argon three times[6]. Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the active Pd(0) catalytic species to an inactive Pd(II) complex, which would stall the catalytic cycle.
-
Solvent Addition & Degassing: Add the 1,4-dioxane/water (4:1) solvent system and sparge with argon for 15-20 minutes[6]. Causality: The biphasic system is thermodynamically necessary; dioxane solubilizes the hydrophobic pyrazolo-pyrimidine core, while water dissolves the inorganic base required to activate the boronic acid for the transmetalation step.
-
Catalyst Addition & Heating: Quickly add the Pd(PPh3)4 catalyst under positive argon flow. Heat the mixture to 80–100 °C and stir for 12–24 hours[6]. Causality: Heating provides the activation energy necessary to overcome the oxidative addition barrier of the relatively stable C-I bond on the electron-deficient pyrimidine ring.
-
Monitoring & Workup: Monitor reaction progression via Thin-Layer Chromatography (TLC)[6]. Upon consumption of the starting material, cool to room temperature, dilute with ethyl acetate, and wash the organic layer with brine. Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel column chromatography.
Biological Profiling & Target Engagement
The clinical validation of the pyrazolo[3,4-d]pyrimidine scaffold is best exemplified by the FDA approval of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used for B-cell malignancies[3]. Beyond BTK, recent drug discovery campaigns have heavily targeted CDK2, an enzyme critical for cell cycle progression[2].
When evaluating novel derivatives, researchers look for dual-action efficacy: high biochemical inhibition of the isolated kinase and potent anti-proliferative activity in whole-cell assays.
Mechanism of action for CDK2-targeted pyrazolo[3,4-d]pyrimidines inducing cell cycle arrest.
Quantitative SAR Data Summary
The table below summarizes the Structure-Activity Relationship (SAR) data for recently discovered pyrazolo[3,4-d]pyrimidine thioglycoside derivatives targeting CDK2, demonstrating superiority over standard reference drugs like Sorafenib[2].
| Compound / Drug | CDK2/Cyclin A2 IC₅₀ (µM) | MCF-7 Cytotoxicity IC₅₀ (nM) | HCT-116 Cytotoxicity IC₅₀ (nM) |
| Compound 13 | 0.081 ± 0.004 | 97 | 99 |
| Compound 14 | 0.057 ± 0.003 | 45 | 6 |
| Compound 15 | 0.119 ± 0.007 | 46 | 7 |
| Sorafenib (Ref) | 0.184 ± 0.010 | 144 | 176 |
Data Interpretation: Compound 14 exhibits sub-micromolar biochemical inhibition of CDK2 and single-digit nanomolar cytotoxicity in HCT-116 colorectal carcinoma cells[2]. Molecular docking confirms that this potency is driven by optimal hydrogen bonding with Leu83 in the CDK2 active site[2].
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone of modern targeted therapeutics. By mastering the "pyrazole-first" synthetic route and leveraging late-stage palladium-catalyzed functionalization, medicinal chemists can rapidly generate highly diverse libraries. As demonstrated by their potent activity against targets like CDK2 and EGFR, these compounds offer a highly tunable platform for the discovery of next-generation kinase inhibitors capable of overcoming current clinical resistance mechanisms.
References
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities Source: National Center for Biotechnology Information (NIH) URL:[Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing (RSC Medicinal Chemistry) URL:[Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Source: Arabian Journal of Chemistry URL:[Link]
-
A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold Source: ResearchGate URL:[Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Target Identification and Validation of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
Abstract: The 1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a highly privileged pharmacophore in modern oncology and kinase drug discovery. As an ATP-mimetic core, it serves as the foundation for synthesizing sub-nanomolar, ATP-competitive inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways. This whitepaper provides a comprehensive, causality-driven guide to identifying, validating, and profiling the targets of this chemical class, utilizing self-validating experimental workflows.
Structural Rationale & Pharmacophore Mechanics
In kinase drug discovery, the pyrazolo[3,4-d]pyrimidine core is a well-documented isostere of the adenine ring of adenosine triphosphate (ATP) [1]. However, the specific functionalization in the 1-methyl-4-morpholin-4-yl derivative dictates its kinase selectivity profile:
-
The Pyrazolo[3,4-d]pyrimidine Core: Mimics the adenine purine ring, allowing the molecule to intercalate deeply into the highly conserved ATP-binding pocket of kinases.
-
The 4-Morpholino Group: This is the critical target-directing moiety. The oxygen atom of the morpholine ring acts as a crucial hydrogen-bond acceptor, interacting specifically with the hinge region backbone amides of lipid and atypical kinases—most notably Val851 in PI3Kγ and the corresponding Val2240/Trp2239 residues in the catalytic domain of mTOR [2].
-
The 1-Methyl Group: Alkylation at the N1 position prevents tautomerization, locking the scaffold into a single bioactive conformation that maximizes favorable Van der Waals interactions within the hydrophobic pocket adjacent to the hinge region.
By functionalizing the C6 position of this scaffold (e.g., via Suzuki-Miyaura coupling of 6-chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine), medicinal chemists can fine-tune the molecule to act either as a dual PI3K/mTOR inhibitor or a highly selective mTOR inhibitor.
Mechanistic Target Identification: The PI3K/AKT/mTOR Axis
To understand the biological efficacy of these compounds, we must map their intervention points within the PI3K/AKT/mTOR signaling cascade—a pathway frequently hyperactivated in human cancers.
mTOR exists in two distinct functional complexes: mTORC1 (regulating protein translation and cell growth via S6K and 4EBP1) and mTORC2 (regulating survival and cytoskeletal organization via AKT phosphorylation at S473). Because 4-morpholino-pyrazolo[3,4-d]pyrimidines are ATP-competitive, they inhibit the catalytic kinase domain directly, meaning they effectively shut down both mTORC1 and mTORC2, avoiding the feedback loop liabilities associated with allosteric inhibitors like rapamycin.
PI3K/AKT/mTOR signaling axis and pyrazolo[3,4-d]pyrimidine inhibition nodes.
Quantitative Structure-Activity Relationship (QSAR) Profiling
The selectivity of the 4-morpholino-pyrazolo[3,4-d]pyrimidine scaffold is highly sensitive to the steric and electronic properties of the substituent at the C6 position. As demonstrated in foundational optimization studies [2], modifying the C6-aryl group shifts the target profile from dual PI3K/mTOR inhibition to exquisite mTOR selectivity.
Table 1: Comparative Kinase Profiling of C6-Substituted Derivatives
| Scaffold Functionalization (C6 Position) | mTOR IC₅₀ (nM) | PI3K-α IC₅₀ (nM) | Selectivity Ratio (PI3K/mTOR) | Target Classification |
| 6-Arylureidophenyl | 0.6 | 12.0 | 20x | Dual PI3K/mTOR Inhibitor |
| 6-Alkylureidophenyl | 0.8 | >1000 | >1250x | Selective mTOR Inhibitor |
| 6-(1H-indol-5-yl) | 9.0 | 1962 | >218x | Selective mTOR Inhibitor |
Data synthesized from Verheijen et al. demonstrating how the 4-morpholino core anchors the molecule while C6 modifications dictate target specificity.
Self-Validating Experimental Protocols for Target Engagement
To rigorously identify and validate the targets of a newly synthesized 1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine derivative, a multi-tiered, orthogonal approach is required. The following protocols are designed with built-in causality checks to prevent false positives.
Self-validating experimental workflow for kinase target engagement.
Protocol A: Enzymatic Profiling via TR-FRET
Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference—a common issue with heterocyclic compounds. By measuring the direct inhibition of substrate phosphorylation, we establish the baseline biochemical potency.
-
Assay Assembly: In a 384-well plate, combine recombinant mTOR (or PI3K isoforms), ATP at the predetermined Michaelis constant ( Km ), and a biotinylated substrate peptide (e.g., p70S6K peptide).
-
Compound Incubation: Add the pyrazolo[3,4-d]pyrimidine derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Incubate for 60 minutes at room temperature to allow for equilibrium binding.
-
Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Self-Validation Check: Include Torin-1 (a known ATP-competitive mTOR inhibitor) as a positive control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality Rationale: Enzymatic assays prove the compound can inhibit the target in a vacuum, but they do not prove the compound penetrates the cell membrane and engages the target in a complex intracellular environment. CETSA bridges this gap. When the compound binds to mTOR inside the cell, it thermodynamically stabilizes the protein, shifting its melting temperature ( Tm ) higher.
-
Cell Treatment: Culture U87MG glioblastoma cells (chosen for their hyperactive PI3K/mTOR signaling). Treat with 1 µM of the compound or DMSO (vehicle) for 2 hours.
-
Thermal Gradient: Harvest the cells, resuspend in PBS, and divide into 8 aliquots. Heat each aliquot at a different temperature (ranging from 40°C to 60°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/precipitated proteins.
-
Detection & Validation: Analyze the soluble fraction via Western blot using an anti-mTOR antibody. A rightward shift in the thermal aggregation curve compared to the DMSO control definitively proves direct intracellular target engagement.
Protocol C: Differential Phospho-Biomarker Profiling
Causality Rationale: To confirm whether the derivative is a selective mTOR inhibitor or a dual PI3K/mTOR inhibitor, we must look at the downstream phosphorylation cascade.
-
Treatment & Lysis: Treat cancer cells with varying concentrations of the compound. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Probe for the following specific markers:
-
p-S6K (T389): Readout for mTORC1 activity.
-
p-AKT (S473): Readout for mTORC2 activity.
-
p-AKT (T308): Readout for PI3K/PDK1 activity.
-
Total S6K and Total AKT: Crucial self-validation step to ensure the loss of signal is due to kinase inhibition, not protein degradation or unequal loading.
-
-
Interpretation: A highly selective mTOR inhibitor will suppress p-S6K and p-AKT(S473) but will leave p-AKT(T308) intact (or even elevated due to the relief of the mTORC1-IRS1 negative feedback loop). A dual PI3K/mTOR inhibitor will suppress all three phospho-markers.
Conclusion & Translational Outlook
The 1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly tunable, ATP-competitive pharmacophore. By understanding the structural causality—specifically the morpholine ring's interaction with the kinase hinge region—researchers can systematically identify and validate the targets of novel derivatives. Utilizing orthogonal methods like TR-FRET, CETSA, and differential biomarker profiling ensures high scientific integrity, eliminating false positives and accelerating the progression of these molecules from the bench to preclinical xenograft models.
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]
-
Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR): Optimization of the 6-Aryl Substituent. Journal of Medicinal Chemistry.[Link]
pyrazolo[3,4-d]pyrimidine as a privileged scaffold in medicinal chemistry
Pyrazolo[3,4-d]pyrimidine: A Privileged Scaffold in Target-Oriented Medicinal Chemistry
Executive Summary
The pyrazolo[3,4-d]pyrimidine bicyclic system has cemented its status as a "privileged scaffold" in modern drug discovery. Comprising a fused pyrazole and pyrimidine ring, this heterocycle is a bioisostere of adenine, the fundamental purine base of adenosine triphosphate (ATP)[1]. This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind the ATP-binding hinge region of various protein kinases, making them exceptionally valuable in oncology and immunology[1][2]. The clinical validation of this scaffold was profoundly established with the FDA approval of ibrutinib, a first-in-class covalent inhibitor of Bruton's Tyrosine Kinase (BTK) for the treatment of B-cell malignancies[3].
Structural Basis and Pharmacophore Rationalization
Causality in Design: The success of the pyrazolo[3,4-d]pyrimidine core is not serendipitous; it is governed by predictable spatial geometry. The scaffold presents multiple orthogonal vectors for functionalization (primarily N1, C3, C4, and C6), each directing substituents into distinct sub-pockets of the kinase active site[2][3]:
-
The Core (Hinge Binder): The nitrogen atoms of the pyrimidine ring form crucial, bidentate hydrogen bonds with the backbone amides of the kinase hinge region, perfectly mimicking the N1 and N6-amino interactions of adenine[1].
-
C4 Position (Specificity Pocket): Substituents at C4 project deep into the hydrophobic pocket I or the selectivity pocket. For example, replacing a flexible benzyl group with a rigid anilino moiety at C4 significantly enhances Cyclin-dependent kinase 2 (CDK2) inhibitory activity by optimizing steric fit.
-
C3 Position (Hydrophobic Pocket II): Functionalization here often exploits the space adjacent to the "gatekeeper" residue, allowing for fine-tuned selectivity against specific kinase mutants (e.g., EGFR T790M)[4].
-
N1 Position (Solvent Channel): Alkyl or piperidinyl groups at N1 typically point toward the solvent-exposed region. This vector is ideal for modulating pharmacokinetic properties (e.g., aqueous solubility) or attaching warheads, such as the Michael acceptor in ibrutinib[3].
Caption: BTK signaling pathway disruption by pyrazolo[3,4-d]pyrimidine inhibitors.
Synthetic Methodologies & Self-Validating Protocols
To harness the therapeutic potential of this scaffold, robust and scalable synthetic routes are required. Historically, synthesis began with the cyclization of 5-amino-4-cyanopyrazoles with formamide[2]. However, a highly versatile modern approach involves the synthesis of a halogenated core (e.g., 4-iodo-1H-pyrazolo[3,4-d]pyrimidine), which serves as a universal linchpin for late-stage diversification via palladium-catalyzed cross-coupling[5].
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Iodo-1H-pyrazolo[3,4-d]pyrimidine This protocol is designed as a self-validating system. The causality of each operational step ensures high yields and prevents common failure modes like catalyst poisoning or protodeboronation[5].
Materials:
-
4-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2–1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0–3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05–0.1 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Reagent Charging: Add the iodinated pyrazolopyrimidine, boronic acid, and K₂CO₃ to a Schlenk flask. Causality: Using a 1.2–1.5x excess of boronic acid compensates for competitive protodeboronation side reactions that occur at elevated temperatures.
-
Atmosphere Exchange: Evacuate the vessel and backfill with inert Argon (repeat 3x). Causality: Oxygen is highly detrimental to the Pd(0) active species; strict anaerobic conditions prevent the irreversible oxidation of the catalyst to inactive Pd(II) complexes.
-
Solvent Addition & Degassing: Add the Dioxane/Water mixture and sparge with Argon for 15-20 minutes. Causality: Water is essential to dissolve the inorganic base and generate the reactive boronate complex required for the transmetalation step of the catalytic cycle. Degassing removes dissolved O₂[5].
-
Catalyst Addition & Heating: Add Pd(PPh₃)₄ and heat the mixture to 80–100 °C for 12–24 hours. Causality: Adding the catalyst last minimizes its exposure to trace oxidants before the reaction initiates. Heating is required to overcome the activation energy barrier for the oxidative addition of the electron-rich heteroaryl halide.
-
Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Causality: Celite efficiently traps the precipitated palladium black, preventing heavy metal contamination in the final Active Pharmaceutical Ingredient (API), which is critical for biological assays.
Caption: Late-stage functionalization workflow for pyrazolo[3,4-d]pyrimidine diversification.
Target Landscape and Quantitative SAR Data
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is reflected in its broad spectrum of kinase targets, including EGFR, Src, CDK, and BTK[3].
For instance, in the pursuit of Epidermal Growth Factor Receptor (EGFR) inhibitors, researchers have designed pyrazolo[3,4-d]pyrimidines to overcome resistance mutations (like T790M) found in non-small cell lung cancer (NSCLC)[4]. The scaffold provides the flat heteroaromatic ring necessary for the adenine pocket, while C4 and N1 substituents act as hydrophobic tails to embed into the hydrophobic grooves of EGFR[6].
Table 1: Representative Kinase Targets and SAR Implications of the Pyrazolo[3,4-d]pyrimidine Scaffold
| Target Kinase | Representative Compound / Drug | Key Structural Feature | Biological Impact (IC₅₀ / Effect) |
| BTK | Ibrutinib (FDA Approved)[3] | C4-phenoxy-phenyl; N1-piperidinyl with acrylamide | Irreversible covalent binding to Cys481; highly selective B-cell inhibition. |
| CDK2 | 3-fluoroanilino derivatives | C4-(3-fluoroanilino) substitution | Comparable activity to Roscovitine; superior to benzyl analogues due to pocket fit. |
| EGFR (WT/Mutant) | Compound 12b / Compound 15[4][6] | C4-anilino with extended hydrophobic spacers | Broad-spectrum cytotoxicity; GI₅₀ 1.18–8.44 μM in NCI-60 panels[6]. |
| Src Family | PP1 & PP2[3] | C3-alkyl, C4-amino, N1-phenyl | First-in-class Src inhibitors; established the scaffold's utility in kinase targeting. |
Conclusion
The pyrazolo[3,4-d]pyrimidine core is a masterclass in bioisosteric design. By perfectly mimicking the hydrogen-bonding network of ATP while offering multiple orthogonal vectors for synthetic elaboration, it allows medicinal chemists to rationally tune both potency and kinase selectivity[1][2]. As resistance to current targeted therapies evolves (e.g., in EGFR and BTK mutants), the highly modular nature of this privileged scaffold ensures it will remain at the forefront of next-generation drug discovery.
References
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry |
-
Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from Iodinated Pyrazoles - Benchchem | [5]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry / PMC | [1][3]
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - Journal of Medicinal Chemistry (ACS) | [2]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Advances | [6]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Journal of Enzyme Inhibition and Medicinal Chemistry / PMC | [4]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Synthesis of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine, a molecule of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, recognized as an isostere of adenine, a fundamental component of DNA and RNA[1]. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including potential as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways[2][3][4][5].
This guide is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring a thorough understanding of the synthetic process.
Strategic Approach to Synthesis
The synthesis of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is designed as a multi-step process commencing with the construction of the core pyrazole ring, followed by the annulation of the pyrimidine ring, and concluding with the introduction of the morpholine moiety. This convergent strategy allows for the efficient assembly of the target molecule from readily available starting materials.
The overall synthetic workflow can be visualized as follows:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. orientjchem.org [orientjchem.org]
- 3. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. tandfonline.com [tandfonline.com]
Application Note: Preclinical Evaluation of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine Derivatives in Glioblastoma (GBM) Models
Executive Summary & Mechanistic Rationale
Glioblastoma (GBM) is the most aggressive primary brain malignancy, characterized by diffuse infiltration, rapid proliferation, and profound resistance to standard chemoradiotherapy. The therapeutic failure of most targeted agents in GBM is driven by redundant kinase signaling networks and the restrictive nature of the Blood-Brain Barrier (BBB).
The compound 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine represents a highly optimized, rationally designed pharmacophore utilized in the development of dual-targeted kinase inhibitors for GBM. Rather than acting as a blunt cytotoxic agent, this scaffold is engineered to simultaneously dismantle two of the most critical signaling hubs in GBM: the Src Family Kinases (SFKs) and the PI3K/AKT/mTOR pathway .
The Causality of the Pharmacophore Architecture
Every structural moiety of this compound serves a distinct mechanistic purpose:
-
Pyrazolo[3,4-d]pyrimidine Core: This fused bicyclic system is a bioisostere of the adenine ring of ATP. It competitively binds to the highly conserved ATP-binding pocket of Src kinases, effectively shutting down Src-mediated focal adhesion turnover and cellular invasion .
-
4-Morpholin-4-yl Substitution: The morpholine ring is not merely a solubilizing group; its oxygen atom acts as a critical hydrogen bond acceptor that specifically interacts with the valine hinge region of PI3K. This interaction confers dual specificity, allowing the compound to inhibit the PI3K/mTOR axis, which drives GBM survival and translation .
-
1-Methyl Substitution: The addition of a methyl group at the N1 position precisely tunes the lipophilicity (LogP) of the molecule. This modification is the primary causal factor enabling the compound to achieve the passive permeability required to cross the BBB and reach therapeutic concentrations within the brain parenchyma .
Figure 1: Dual inhibition of Src and PI3K pathways by the pyrazolo[3,4-d]pyrimidine derivative.
Quantitative Profiling & Expected Outcomes
To establish a baseline for efficacy, the following table synthesizes the expected quantitative profile of optimized pyrazolo[3,4-d]pyrimidine derivatives across enzymatic and cellular assays.
| Target / Cell Line | Assay Type | Expected IC50 (µM) | Mechanistic Significance |
| Src Kinase | Enzymatic (ADP-Glo) | 0.5 - 2.0 | Primary target engagement; halts invasion. |
| PI3Kα | Enzymatic (ADP-Glo) | 1.0 - 3.5 | Secondary target engagement; halts proliferation. |
| U87-MG | 2D Viability (MTT) | 3.0 - 8.0 | Standard GBM model sensitivity. |
| LN229 | 2D Viability (MTT) | 5.0 - 10.0 | PTEN-mutant GBM sensitivity. |
| HaCaT | 2D Viability (MTT) | > 50.0 | Establishes a wide therapeutic window (low systemic toxicity). |
Preclinical Evaluation Workflow
Figure 2: Preclinical evaluation workflow for pyrazolo[3,4-d]pyrimidine derivatives in GBM models.
Protocol A: Target Engagement via ADP-Glo Kinase Assay
Causality & Rationale: Phenotypic cell death in GBM lines must be definitively linked to on-target kinase inhibition rather than off-target cytotoxicity. The ADP-Glo assay measures the direct consumption of ATP by Src/PI3K. By quantifying ADP production, we directly measure the compound's ability to outcompete ATP at the kinase hinge region. Self-Validation System: This protocol incorporates a kinase-dead mutant (e.g., Src-K295R) to ensure that baseline luminescence is not an assay artifact, and a known inhibitor (e.g., Dasatinib) to validate the dynamic range of the inhibition curve.
Step-by-Step Methodology:
-
Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Serially dilute the 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine compound in DMSO, then dilute 1:100 in Kinase Buffer to ensure final DMSO concentration is <1%.
-
Enzyme-Inhibitor Incubation: In a 384-well plate, combine 2 µL of recombinant Src or PI3K kinase (10 ng/well) with 2 µL of the compound. Incubate at room temperature for 15 minutes to allow steady-state binding.
-
Reaction Initiation: Add 2 µL of ATP/Substrate mix (e.g., 100 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide). Incubate for 60 minutes at 30°C.
-
Signal Generation: Add 6 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (incubate 40 mins). Then add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).
-
Quantification: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: 3D Matrigel Spheroid Invasion Assay
Causality & Rationale: GBM's lethality is driven by its diffuse infiltration into healthy brain parenchyma, making standard 2D plastic assays insufficient. We utilize a 3D Matrigel-embedded spheroid model because Matrigel mimics the hyaluronic acid and collagen-rich environment of the brain ECM. If the compound effectively inhibits Src (which regulates invadopodia formation), we will observe a quantifiable reduction in the radial distance of invading cells . Self-Validation System: A non-invasive cell line (e.g., MCF-7) is embedded alongside the highly invasive U87-MG line. If the MCF-7 cells fail to invade, it validates that the Matrigel is functioning as a proper physical barrier and not degrading artifactually.
Step-by-Step Methodology:
-
Spheroid Formation: Seed U87-MG cells at 1,000 cells/well in a 96-well ultra-low attachment (ULA) plate in 100 µL of complete DMEM. Centrifuge at 200 x g for 5 minutes. Incubate for 72 hours until a tight, uniform spheroid (~300 µm diameter) forms.
-
ECM Embedding: Carefully remove 50 µL of media. Add 50 µL of cold, undiluted Matrigel (Corning) to each well. Incubate at 37°C for 1 hour to allow the matrix to polymerize into a solid hydrogel.
-
Treatment: Overlay the Matrigel with 100 µL of media containing either vehicle (0.1% DMSO) or the pyrazolo[3,4-d]pyrimidine derivative at 1x, 2x, and 5x its established IC50.
-
Imaging & Analysis: Image spheroids at Day 0, Day 3, and Day 6 using an inverted phase-contrast microscope. Use ImageJ to calculate the "Invasion Area" (Total Area - Initial Spheroid Area).
Protocol C: Orthotopic Xenograft & Bioluminescence Imaging (BLI)
Causality & Rationale: Subcutaneous tumor models do not test a compound's ability to cross the BBB. Stereotactic injection of GBM cells directly into the murine striatum accurately models the brain microenvironment. This evaluates both the in vivo efficacy and the pharmacokinetic BBB-penetrance of the 1-methyl substituted scaffold . Self-Validation System: By utilizing U87 cells stably expressing Firefly Luciferase (U87-Luc), Bioluminescence Imaging (BLI) allows longitudinal tracking of tumor volume. Each animal's Day 7 baseline BLI signal serves as its own internal control, mathematically eliminating cohort-to-cohort biological variation.
Step-by-Step Methodology:
-
Cell Preparation: Harvest U87-Luc cells at 80% confluence. Resuspend in sterile PBS at a concentration of 1 x 10^5 cells per 2 µL.
-
Stereotactic Implantation: Anesthetize athymic nude mice (nu/nu). Secure in a stereotactic frame. Drill a burr hole at coordinates: 2 mm lateral and 1 mm anterior to the bregma. Inject 2 µL of the cell suspension at a depth of 3 mm over 2 minutes.
-
Baseline BLI: On Day 7 post-implantation, inject D-luciferin (150 mg/kg, i.p.). Image animals using an IVIS Spectrum system to establish baseline tumor burden. Randomize mice into Vehicle and Treatment groups based on equal mean BLI signals.
-
Dosing: Administer the pyrazolo[3,4-d]pyrimidine derivative (e.g., 25-50 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection daily for 21 days.
-
Longitudinal Tracking: Perform BLI twice weekly. Calculate the fold-change in total flux (photons/second) relative to Day 7.
-
Endpoint Analysis: Upon reaching humane endpoints, extract brains for H&E staining and immunohistochemistry (IHC) for p-Src (Tyr416) and p-AKT (Ser473) to confirm ex vivo target engagement.
References
-
Bhusare, N., & Kumar, M. (2024). A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases. Oncology Research, 32(5), 849–875.[Link]
-
Poggialini, F., Vagaggini, C., Brai, A., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceutics, 15(2), 453.[Link]
-
Vignaroli, G., Iovenitti, G., Zamperini, C., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6305-6320.[Link]
Application Notes and Protocols: Measuring the Anti-Proliferative Effects of Pyrazolo[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as an isostere of the adenine ring of ATP.[1][2] This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding sites of various protein kinases, making them potent kinase inhibitors.[1] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[3][4][5] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have emerged as a significant class of anti-cancer agents, with some compounds progressing to clinical trials and receiving FDA approval.[1][6]
This comprehensive guide provides a detailed framework for researchers to assess the anti-proliferative effects of novel or existing pyrazolo[3,4-d]pyrimidine derivatives. We will delve into the core principles and step-by-step protocols for a suite of essential assays, explain the causality behind experimental choices, and provide insights into data interpretation.
Mechanism of Action: Targeting Key Signaling Pathways
Pyrazolo[3,4-d]pyrimidines exert their anti-proliferative effects primarily by inhibiting protein tyrosine kinases (PTKs).[3][7][8] Prominent targets include members of the Src family kinases (SFKs) and the Epidermal Growth Factor Receptor (EGFR).[7][9][10][11]
Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that play crucial roles in regulating cell division, motility, adhesion, and survival.[5][9] Overexpression and/or aberrant activation of SFKs are frequently observed in various cancers, correlating with malignant potential and poor patient prognosis.[4][9] Pyrazolo[3,4-d]pyrimidine-based inhibitors, such as PP1 and PP2, were among the first identified SFK inhibitors.[6][11][12][13] By blocking SFK activity, these compounds can disrupt downstream signaling cascades, including the Ras/ERK/MAPK pathway, thereby inhibiting cell proliferation.[4]
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers signaling pathways that promote cell growth and proliferation.[10] Dysregulation of EGFR signaling is a common driver of tumorigenesis.[7] Several pyrazolo[3,4-d]pyrimidine derivatives have been designed and shown to be potent EGFR-TK inhibitors.[7][8]
The inhibition of these kinases by pyrazolo[3,4-d]pyrimidines can lead to a variety of cellular outcomes, including:
-
Cell Cycle Arrest: Halting the progression of the cell cycle, often at the G1 or S phase.[7][14]
-
Induction of Apoptosis: Triggering programmed cell death.[7][15]
-
Induction of Oxidative Stress: Increasing the levels of reactive oxygen species (ROS), which can lead to DNA damage and cell death.[16][17]
The following sections will provide detailed protocols to measure these anti-proliferative outcomes.
I. Assessment of Cell Viability and Proliferation
A primary step in evaluating the anti-proliferative effects of pyrazolo[3,4-d]pyrimidines is to determine their impact on cell viability and proliferation.
A. MTT Assay: Measuring Metabolic Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[19][20]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[3,4-d]pyrimidine compound(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the pyrazolo[3,4-d]pyrimidine compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18][21]
-
Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
From the dose-response curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined. A lower IC50 value indicates a more potent anti-proliferative effect.
Table 1: Example Data Presentation for MTT Assay
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 92.3 ± 4.8 |
| 1 | 75.1 ± 6.1 |
| 10 | 48.9 ± 3.9 |
| 50 | 21.5 ± 2.7 |
| 100 | 8.7 ± 1.9 |
B. BrdU Assay: Measuring DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay is a more direct measure of cell proliferation by quantifying DNA synthesis. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[22][23] Incorporated BrdU can then be detected using specific antibodies.
Protocol: BrdU Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[3,4-d]pyrimidine compound(s) of interest
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to a fluorophore or an enzyme)
-
Detection reagent (if using an enzyme-conjugated antibody)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay protocol.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 1-24 hours, depending on the cell proliferation rate.[23]
-
Fixation and Denaturation: Remove the culture medium, fix the cells, and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Immunostaining: Incubate the cells with an anti-BrdU antibody.
-
Detection: Add the appropriate detection reagent and measure the signal using a microplate reader or visualize under a fluorescence microscope.
Data Analysis and Interpretation
The signal intensity is directly proportional to the amount of BrdU incorporated, which reflects the rate of DNA synthesis and cell proliferation. The results can be expressed as a percentage of proliferation relative to the control.
II. Elucidating the Mechanism: Cell Cycle Analysis and Apoptosis
To understand how pyrazolo[3,4-d]pyrimidines inhibit cell proliferation, it is crucial to investigate their effects on the cell cycle and their ability to induce apoptosis.
A. Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25] PI is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[3,4-d]pyrimidine compound(s) of interest
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol[26]
-
Propidium Iodide (PI) staining solution (containing RNase A)[26]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the pyrazolo[3,4-d]pyrimidine compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count the cells.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[26]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A to degrade RNA.[27]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis and Interpretation
The data is presented as a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate DNA content. An accumulation of cells in a particular phase of the cell cycle suggests that the compound induces cell cycle arrest at that phase.
Table 2: Example Data Presentation for Cell Cycle Analysis
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| Compound X (10 µM) | 72.8 ± 4.5 | 15.1 ± 2.1 | 12.1 ± 1.9 |
B. Apoptosis Detection by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.[28] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[29][30] Annexin V is a protein with a high affinity for PS and can be used to detect apoptotic cells.[30] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[29]
Protocol: Annexin V/PI Staining
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[3,4-d]pyrimidine compound(s) of interest
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the pyrazolo[3,4-d]pyrimidine compound. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[28][30]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Analysis and Interpretation
The results are typically displayed as a dot plot with four quadrants representing live, early apoptotic, late apoptotic/necrotic, and necrotic cells. An increase in the percentage of cells in the early and late apoptotic quadrants indicates that the compound induces apoptosis.
C. Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[31][32][33]
Key Apoptosis Markers:
-
Caspases: Caspases are a family of proteases that execute the apoptotic program. The cleavage of pro-caspases (e.g., pro-caspase-3) into their active, cleaved forms (e.g., cleaved caspase-3) is a hallmark of apoptosis.[31][33]
-
PARP (Poly (ADP-ribose) polymerase): PARP is a DNA repair enzyme that is cleaved by activated caspases during apoptosis. The detection of cleaved PARP is another indicator of apoptosis.[31][33]
-
Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. The ratio of pro- to anti-apoptotic proteins can determine the cell's fate.[31]
Protocol: Western Blot Analysis
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[32]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[32]
-
Antibody Incubation: Incubate the membrane with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis and Interpretation
The intensity of the protein bands can be quantified using densitometry software. An increase in the levels of cleaved caspase-3 and cleaved PARP in treated cells compared to control cells confirms the induction of apoptosis.
III. Investigating the Molecular Target: Kinase Inhibition
As pyrazolo[3,4-d]pyrimidines are known kinase inhibitors, it is important to confirm their effect on the target kinase and its downstream signaling.
Src Signaling Pathway Inhibition
Caption: Simplified Src signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.
To confirm that a pyrazolo[3,4-d]pyrimidine derivative inhibits its intended kinase target (e.g., Src), one can perform a Western blot to assess the phosphorylation status of the kinase and its downstream substrates. A decrease in the phosphorylated (active) form of the kinase and its substrates in treated cells would indicate target engagement and inhibition.
Conclusion
The suite of assays described in these application notes provides a robust and comprehensive approach to characterizing the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives. By systematically evaluating cell viability, proliferation, cell cycle progression, and apoptosis, researchers can gain a thorough understanding of the cellular response to these compounds. Furthermore, investigating the impact on specific kinase signaling pathways will elucidate the mechanism of action, which is critical for the development of novel and effective anti-cancer therapeutics.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Brain Sciences, 11(7), 884.
- Abdel-Maksoud, M. S., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 13(55), 38653-38682.
- Lee, G., & Kim, H. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 34, 1B.6.1-1B.6.12.
- Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 201-206.
- Frame, M. C. (2002). Src in cancer: deregulation and consequences for cell behaviour. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1602(2), 114-130.
-
NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
- El-Sayed, N. F., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103521.
- Summy, J. M., & Gallick, G. E. (2003). Src family kinases in tumor progression and metastasis. Cancer and Metastasis Reviews, 22(4), 337-358.
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Choudhary, P., & Kumar, A. (2023). Cell Cycle Analysis of Candida albicans by Flow Cytometry. Bio-protocol, 13(20), e4797.
- Ishizawar, R., & Parsons, S. J. (2004). Src and cooperating partners in human cancer. Cancer Cell, 6(3), 209-214.
- Varkaris, A., et al. (2012). Regulation of Src Family Kinases in Human Cancers. Journal of Carcinogenesis, 11, 6.
-
Bio-Rad. (n.d.). BrdU Staining of Cells for Cell Cycle Analysis & Apoptosis Protocol. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
- Vona, R., et al. (2020). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 12(6), 1494.
- Yoshino, H., et al. (2004). Pyrazolo pyrimidine-type inhibitors of SRC family tyrosine kinases promote ovarian steroid-induced differentiation of human endometrial stromal cells in vitro. Endocrinology, 145(1), 343-350.
- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1122.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
-
Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]
- Eathiraj, S., et al. (2012). The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. Genes & Cancer, 3(7-8), 523-535.
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
- A K, et al. (2016). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters, 12(5), 3737-3742.
- Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Brain Sciences, 11(7), 884.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1122.
-
Bio-protocol. (n.d.). 2.4. Quantification of Apoptosis Using Western Blot. Retrieved from [Link]
- Schenone, S., et al. (2017). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research, 50(2), 269-281.
- Abdel-Maksoud, M. S., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 13(55), 38653-38682.
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Wang, X., et al. (2013).
- Brancale, A., et al. (2007). Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry, 50(23), 5651-5662.
- El-Faham, A., et al. (2024).
- El-Damasy, A. K., et al. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. Medicinal Chemistry Research, 24(10), 3647-3660.
- Chen, C. H., et al. (2018). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics, 8(16), 4347-4361.
-
El-Gohary, N. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14693-14711.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 4. Src kinases as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of SRC family kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ovid.com [ovid.com]
- 10. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo pyrimidine-type inhibitors of SRC family tyrosine kinases promote ovarian steroid-induced differentiation of human endometrial stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolo[3,4- d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchhub.com [researchhub.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - AE [thermofisher.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. nanocellect.com [nanocellect.com]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
- 27. bio-protocol.org [bio-protocol.org]
- 28. bosterbio.com [bosterbio.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. docs.abcam.com [docs.abcam.com]
- 31. Apoptosis western blot guide | Abcam [abcam.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comprehensive Analytical and Functional Characterization of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Target Audience: Discovery Chemists, Analytical Scientists, and Translational Pharmacologists Application Focus: Structural Elucidation, Physicochemical Profiling, and Target Engagement
Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged heterocyclic pharmacophore widely utilized in modern drug discovery. As a bioisostere of adenine, this scaffold is exceptionally well-suited for targeting the ATP-binding pocket of eukaryotic protein kinases. Historically, compounds such as PP1 and PP2 were among the very first identified inhibitors of the Src family of non-receptor tyrosine kinases[1]. Today, this core structure is foundational to numerous targeted therapies, including blockbuster drugs like the BTK inhibitor ibrutinib.
Characterizing these compounds requires a rigorous, multi-modal analytical approach. Because the biological activity of these inhibitors is highly dependent on their spatial geometry—specifically the regiochemistry of substitutions—analytical workflows must be self-validating, moving logically from structural confirmation to purity assessment, and finally to functional target engagement.
Figure 1. Integrated analytical workflow for pyrazolo[3,4-d]pyrimidine characterization.
Analytical Protocol 1: Structural Elucidation and Regioisomer Resolution
A persistent challenge in the synthesis of pyrazolo[3,4-d]pyrimidines is the regioselectivity of N-alkylation on the pyrazole ring. The reaction environment dictates the outcome: alkylation in THF typically favors the N2-position due to tight ion pair control, whereas polar aprotic solvents like DMSO shift the thermodynamic preference toward N1-alkylation via solvent-separated ion pairs[2]. Distinguishing between N1 and N2 alkylation is critical, as N1 substitution mimics the N9 position of natural purines, aligning the molecule correctly for hydrogen bonding within the kinase hinge region.
The Causality of Method Selection: Why 2D NMR?
Standard 1D 1 H NMR is often insufficient to definitively assign N1 versus N2 alkylation due to the overlapping chemical shifts of aliphatic side chains. To build a self-validating structural proof, we must employ 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) . This technique maps the connectivity between protons and nitrogens across 2 to 3 bonds, providing an unambiguous spatial map of the alkylation site.
Step-by-Step NMR Protocol
-
Sample Preparation: Dissolve 5–10 mg of the purified compound in 600 µL of DMSO- d6 . Rationale: DMSO- d6 ensures complete solubilization of the rigid, planar heterocyclic core and prevents the rapid exchange of any exocyclic amine protons, yielding sharper signals.
-
1D Acquisition: Acquire standard 1 H (400/500 MHz) and 13 C (100/125 MHz) spectra. The diagnostic pyrimidine C6 proton typically resonates highly deshielded near δ 9.0–9.5 ppm, while the pyrazole C3 proton appears around δ 8.0–8.5 ppm[3].
-
2D HMBC Acquisition: Run the 1 H- 15 N HMBC experiment optimized for a long-range coupling constant ( nJNH ) of 5–8 Hz.
-
Data Interpretation:
-
N1-Alkylated Isomer: The protons of the alkyl group will show a strong 3J correlation exclusively to the N2 nitrogen.
-
N2-Alkylated Isomer: The protons of the alkyl group will correlate with both the N1 and N3 nitrogens.
-
Table 1: Characteristic NMR Chemical Shifts for the Pyrazolo[3,4-d]pyrimidine Core
| Nucleus / Position | Typical 1 H Shift ( δ , ppm) | Typical 13 C Shift ( δ , ppm) | Diagnostic Features |
| C3 (Pyrazole) | 8.00 – 8.50 (s) | 134.0 – 139.0 | Sharp singlet; shifts downfield if strongly electron-withdrawing groups are at C4. |
| C6 (Pyrimidine) | 9.00 – 9.55 (s) | 152.0 – 156.0 | Highly deshielded due to two adjacent ring nitrogens[3]. |
| N1-Alkyl (CH 2 ) | 4.20 – 4.60 (t) | 45.0 – 52.0 | Shows 3J coupling to N2 in 15 N HMBC. |
Analytical Protocol 2: Physicochemical Profiling via UPLC-MS
Before advancing to biological evaluation, compounds must demonstrate ≥ 95% purity. Pyrazolo[3,4-d]pyrimidines can suffer from co-eluting synthetic impurities (e.g., unreacted halogenated intermediates or des-alkylated side products).
The Causality of Method Selection
We utilize Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) coupled with Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sub-2 µm C18 Columns: Provide high theoretical plate counts essential for resolving closely related structural analogs.
-
Elevated Temperature (40°C): Reduces mobile phase viscosity, keeping system backpressure within operational limits and improving mass transfer kinetics for sharper peaks.
-
Formic Acid Modifier: Ensures the basic nitrogens of the pyrimidine ring remain protonated. This prevents secondary interactions with residual silanols on the stationary phase (which causes peak tailing) and maximizes ionization efficiency for positive-ion [M+H] + detection.
Step-by-Step UPLC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.
-
System Setup: Equip the UPLC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Set the column oven to 40°C.
-
Mobile Phase:
-
Solvent A: LC-MS Grade Water + 0.1% Formic Acid
-
Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid
-
-
Execution: Inject 1.0 µL of the sample and run the gradient outlined in Table 2 at a flow rate of 0.5 mL/min. Monitor UV absorbance at 254 nm and 280 nm.
Table 2: Optimized UPLC-PDA-MS Gradient
| Time (min) | % Solvent A (Water) | % Solvent B (Acetonitrile) | Curve |
| 0.00 | 95.0 | 5.0 | Initial |
| 0.50 | 95.0 | 5.0 | Isocratic hold |
| 4.00 | 5.0 | 95.0 | Linear gradient |
| 5.00 | 5.0 | 95.0 | Wash |
| 5.10 | 95.0 | 5.0 | Re-equilibration |
Analytical Protocol 3: Functional Characterization (Kinase Inhibition)
Pyrazolo[3,4-d]pyrimidines exert their biological activity by acting as ATP-competitive inhibitors[4]. To validate target engagement against kinases (e.g., Src, BTK, or EGFR), we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Figure 2. ATP-competitive inhibition mechanism of pyrazolo[3,4-d]pyrimidines at the kinase site.
The Causality of Method Selection: Why TR-FRET?
Highly conjugated heterocyclic systems like pyrazolo[3,4-d]pyrimidines often exhibit intrinsic auto-fluorescence. In standard prompt-fluorescence assays, this causes severe optical interference, leading to false positives or skewed IC 50 values. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium). By introducing a time delay (e.g., 100 µs) between the excitation flash and the emission reading, all short-lived background fluorescence from the compound and the microplate decays completely. The remaining signal is exclusively the FRET event, ensuring absolute trustworthiness of the biochemical data.
Furthermore, testing compounds at the apparent Km of ATP for the specific kinase ensures the assay is highly sensitive to ATP-competitive mechanisms, allowing for accurate differentiation of inhibitor potencies[4].
Step-by-Step TR-FRET Protocol
-
Compound Preparation: Prepare a 3-fold, 10-point dilution series of the pyrazolo[3,4-d]pyrimidine inhibitor in 100% DMSO.
-
Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the compound into a 384-well low-volume assay plate.
-
Kinase Incubation: Add 5 µL of the Kinase/Peptide substrate mixture (prepared in HEPES buffer with MgCl 2 , EGTA, and 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 5 µL of ATP solution (concentration set to the Km of the specific kinase). Centrifuge the plate briefly and incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and halt the kinase) and the Europium-labeled anti-phospho antibody.
-
Readout: Incubate for 30 minutes, then read the plate on a multi-mode microplate reader using a 340 nm excitation filter and measuring emission at 615 nm (Europium) and 665 nm (Acceptor).
Table 3: Example Quantitative Data Presentation (Kinase Inhibition)
| Compound ID | Target Kinase | ATP Concentration | IC 50 ( μ M) | Hill Slope |
| PP1 (Control) | Src | 10 μ M ( Km ) | 0.170 | 1.05 |
| PP2 (Control) | Src | 10 μ M ( Km ) | 0.100 | 0.98 |
| Analog 18 | Src | 10 μ M ( Km ) | 12.600 | 1.12 |
(Note: Data for Analog 18 and PP2 adapted from established Src inhibition profiles[4])
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
improving aqueous solubility of pyrazolo[3,4-d]pyrimidine inhibitors
Welcome to the Technical Support & Troubleshooting Center for Pyrazolo[3,4-d]pyrimidine Development .
As a Senior Application Scientist, I frequently see researchers struggle with the transition from in vitro enzymatic success to cellular or in vivo efficacy when working with pyrazolo[3,4-d]pyrimidines. These compounds are exceptional ATP-competitive kinase inhibitors (targeting Src, Abl, and CDKs), but their planar, aromatic structures result in high crystal lattice energies and profound hydrophobicity.
This guide is designed to troubleshoot the most common solubility bottlenecks you will encounter, providing field-proven, mechanistically grounded solutions.
Section 1: Core FAQs on Solubility Challenges
Q: Why do my pyrazolo[3,4-d]pyrimidine inhibitors precipitate in cell culture media (e.g., during MTT assays)? A: Pyrazolo[3,4-d]pyrimidines are adenine isosteres. Their flat, rigid heterocyclic core promotes strong intermolecular π-π stacking and hydrogen bonding. When introduced to aqueous media (even with 1% DMSO), the energy required to break their crystal lattice exceeds the solvation energy, leading to rapid precipitation. This causes false-negative cytotoxicity results because the drug never reaches the intracellular kinase targets.
Q: What are the most validated strategies to improve their solubility without losing kinase inhibitory activity? A: You must bypass the thermodynamic barrier of the crystal lattice. We rely on three primary strategies:
-
The Prodrug Approach: Reversibly masking the hydrogen-bond donors (usually at the C4-amine) with an ionizable moiety [1].
-
Macrocyclic Inclusion: Shielding the hydrophobic core inside a 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) cavity [3].
-
Nanosystem Encapsulation: Trapping the API within the lipid bilayer of liposomes or albumin nanoparticles [4].
Section 2: Troubleshooting Guide – The Prodrug Approach
The Issue: Your lead compound shows single-digit nanomolar IC50 against c-Src/c-Abl but has an aqueous solubility of <0.01 mg/mL, making in vivo dosing impossible. The Solution: Synthesize a C4-amine prodrug using an O-alkyl carbamate linker and an N-methylpiperazine solubilizing moiety.
Mechanistic Causality: The exocyclic C4-amine (analogous to the N6 of adenine) is solvent-exposed when bound to the kinase hinge region. Modifying this position does not disrupt the core synthesis. By attaching an N-methylpiperazine group, you introduce a basic center (pKa ~8) that is protonated at physiological pH, drastically increasing aqueous solubility (up to 600-fold) [1, 2]. In vivo, ubiquitous plasma esterases hydrolyze the carbamate linker, triggering a spontaneous decarboxylation that releases the active parent drug.
Workflow of C4-prodrug activation and targeted kinase inhibition.
Step-by-Step Methodology: One-Pot Prodrug Synthesis
This protocol is a self-validating system: the intermediate carbonyl-chloride is highly reactive, ensuring complete conversion when the solubilizing alcohol is introduced.
-
Activation: Dissolve the parent pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous THF under an inert Argon atmosphere.
-
Chlorocarbonylation: Cool the reaction to 0°C. Add triphosgene (0.4 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 2 hours, allowing the mixture to reach room temperature. Causality: Triphosgene safely generates the highly reactive carbonyl-chloride intermediate at the C4-secondary amine.
-
Conjugation: Add 2-(4-methylpiperazin-1-yl)ethanol (1.5 eq) directly to the reaction flask. Stir for an additional 4–6 hours.
-
Isolation: Quench the reaction with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via flash chromatography (DCM/MeOH gradient) to yield the water-soluble prodrug.
Section 3: Troubleshooting Guide – Formulation Strategies
The Issue: You need an intravenous (IV) formulation for a preclinical mouse model, but you cannot alter the API covalently due to regulatory or synthetic constraints. The Solution: Non-covalent inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Mechanistic Causality: HP-β-CD features a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic pyrazolo[3,4-d]pyrimidine core spontaneously enters the cavity to escape the aqueous environment, displacing high-enthalpy water molecules. This disrupts the drug's crystal lattice without altering its molecular structure, yielding a 100 to 1000-fold improvement in solubility [3].
Step-by-step methodology for HP-β-CD inclusion complex preparation.
Step-by-Step Methodology: Phase-Solubility Complexation
-
Preparation: Prepare a 50 mM solution of HP-β-CD in distilled water.
-
Saturation: Add an excess amount (beyond the expected saturation point) of the hydrophobic pyrazolo[3,4-d]pyrimidine API to the solution.
-
Equilibration: Sonicate the suspension for 30 minutes to disrupt macroscopic drug aggregates, then stir continuously at 25°C for 72 hours. Causality: Complexation is a dynamic equilibrium; 72 hours ensures maximum thermodynamic inclusion.
-
Filtration (Critical Step): Filter the suspension through a 0.45 µm PTFE syringe filter. Causality: Because the free API is entirely insoluble in water, any drug that passes through the filter is guaranteed to be successfully complexed inside the cyclodextrin.
-
Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain the solid, highly soluble inclusion complex powder.
Section 4: Quantitative Data & Strategy Selection
To help you choose the correct approach for your specific experimental stage, refer to the comparative data below:
| Formulation Strategy | Modification Type | Solubility Improvement | Primary Application |
| C4-Amine Prodrug | Covalent (Reversible) | ~600-fold | In vivo systemic delivery & PK optimization |
| HP-β-CD Complex | Non-covalent inclusion | 100 to 1000-fold | IV formulation / In vitro cellular assays |
| Liposomal Encapsulation | Lipid Bilayer Carrier | High apparent solubility | Targeted delivery (e.g., Neuroblastoma models) |
Note: If your goal is targeted delivery to specific tissues (like the brain or solid tumors), liposomal encapsulation is highly recommended as it not only solubilizes the drug but protects it from premature clearance [4].
References
-
Vignaroli, G., et al. "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." ACS Medicinal Chemistry Letters, 2013. URL:[Link]
-
Zawilska, J. B., et al. "The Prodrug Approach: A Successful Tool for Improving Drug Solubility." Molecules, 2015. URL:[Link]
-
Dreassi, E., et al. "2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors." European Journal of Medicinal Chemistry, 2010. URL:[Link]
-
Adamo, R., et al. "Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery." Scientific Reports, 2017. URL:[Link]
Comparative Docking Studies of Pyrazolo[3,4-d]pyrimidine Analogs: A Technical Guide for Kinase Inhibitor Development
As a Senior Application Scientist navigating the complexities of targeted oncology and antimicrobial drug discovery, I frequently evaluate the structural mechanics of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore—a highly effective bioisostere of the adenine ring found in ATP. Because dysregulated kinases drive numerous pathologies, designing molecules that can competitively anchor into the ATP-binding pocket is a cornerstone of rational drug design.
This guide provides an objective, data-driven comparison of various pyrazolo[3,4-d]pyrimidine analogs against standard alternatives. By dissecting comparative molecular docking studies, we will explore the causality behind their binding affinities, evaluate their performance across different kinase targets, and establish a self-validating computational protocol for your own drug development pipelines.
Mechanistic Rationale: Why Pyrazolo[3,4-d]pyrimidines?
The causality behind the success of the pyrazolo[3,4-d]pyrimidine core lies in its precise geometric and electrostatic mimicry of ATP. The N1 and N2 atoms of the pyrazole ring, alongside the pyrimidine nitrogens, form critical bidentate hydrogen bonds with the backbone amides in the kinase hinge region (e.g., Met793 in EGFR, Leu83 in CDK2).
By systematically altering substitutions at the C4, C6, and N1 positions, medicinal chemists can direct functional groups into adjacent hydrophobic pockets (Hydrophobic Regions I and II) or out toward the solvent-exposed channel. This modularity allows pyrazolo[3,4-d]pyrimidines to overcome resistance mutations (such as the EGFR T790M "gatekeeper" mutation) that render first-generation quinazoline-based inhibitors like Erlotinib ineffective.
Comparative Performance Across Key Targets
To objectively evaluate the versatility of this scaffold, we must compare the docking scores and experimental IC₅₀ values of distinct analogs across multiple therapeutic targets. The data synthesized below highlights how specific structural modifications shift the selectivity profile from human kinases to bacterial enzymes.
Quantitative Data Summary
| Analog / Compound | Primary Target(s) | Binding Affinity (ΔG) / Score | Experimental IC₅₀ | Key Interacting Residues |
| Compound 22a | EGFR (WT) | -24.93 kcal/mol | 5.67 µM (A549 cells) | Met793, Thr790 |
| Compound 5g | CDK2 / GSK-3β | High Affinity (Dual) | 0.128 µM (CDK2) | Leu83 (Hinge region) |
| Derivative 7c | VEGFR-2 / EGFR | High Affinity | 0.90 µM (VEGFR-2) | Cys919, Glu885 |
| Compound 10e | DHFR (Bacterial) | -69.48 (Scoring Func.) | Antibacterial (Potent) | Asp27, Ile5 |
-
EGFR WT/T790M Inhibition: Recent comparative docking analyses reveal that1[1], achieving a highly favorable binding affinity of -24.93 kcal/mol against EGFR.
-
Multi-Kinase Targeting: In dual-target scenarios, 2[2] (IC₅₀ = 0.128 µM for CDK2), with docking studies confirming critical hinge-region interactions that arrest the cell cycle at the S phase. Further structural modifications yield3[3] with IC₅₀ values as low as 0.90 µM for VEGFR-2.
-
Antimicrobial Applications: Beyond human kinases, pyrazolo[3,4-d]pyrimidine analogs like4[4] with a superior docking score of -69.4888 compared to the reference drug trimethoprim.
Experimental Protocols: Self-Validating Docking Workflow
To ensure scientific integrity, computational predictions must be generated through a rigorous, self-validating methodology. Below is the standardized step-by-step protocol for conducting comparative docking studies of pyrimidine derivatives.
Step 1: Kinase Target Preparation
-
Action: Retrieve the 3D crystallographic structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank. Remove co-crystallized water molecules and native ligands.
-
Causality: Raw PDB files lack hydrogen atoms and contain unresolved side chains. 5[5] at physiological pH (7.4) ensures the active site residues possess the correct charge distribution for accurate electrostatic scoring.
Step 2: Ligand Library Preparation
-
Action: Sketch the pyrazolo[3,4-d]pyrimidine analogs in 2D and convert them to 3D conformers. Minimize the structures to their lowest energy conformation using a force field like OPLS4 or MMFF94.
-
Causality: 2D representations lack spatial geometry. Energy minimization eliminates steric clashes and high-energy bond angles that would otherwise artificially penalize the docking score during the conformational search.
Step 3: Grid Generation & High-Throughput Docking
-
Action: Define a receptor grid box centered on the co-crystallized ATP-binding site. Execute docking runs (e.g., AutoDock Vina or Schrödinger Glide) using a significant number of genetic algorithm runs (e.g., 100) to thoroughly sample the conformational space.
-
Causality: Defining a strict bounding box restricts the search space, reducing computational overhead while preventing false-positive allosteric binding. The scoring function then quantifies the binding free energy (ΔG) by summing hydrogen bond, van der Waals, and hydrophobic interactions.
Step 4: Post-Docking Validation via MD Simulations
-
Action: Subject the top-scoring ligand-protein complexes to a 100 ns Molecular Dynamics (MD) simulation. Calculate the Root Mean Square Deviation (RMSD) and MM-PBSA free energy.
-
Causality: Molecular docking treats the kinase as a rigid entity. MD simulations account for induced-fit conformational dynamics (especially in the flexible activation loop of kinases), validating the true thermodynamic stability of the complex over time.
Workflow Visualization
The following diagram illustrates the logical progression of the comparative docking and validation pipeline described above.
Comparative molecular docking and MD simulation workflow for pyrazolo[3,4-d]pyrimidine analogs.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold remains a highly tunable, potent alternative to traditional quinazoline or pyrrolopyrimidine cores. As demonstrated by comparative docking studies, its ability to form robust hydrogen bonds within the kinase hinge region translates directly to nanomolar in vitro efficacy across diverse targets—from mutant EGFR and VEGFR-2 in oncology to DHFR in antimicrobial resistance. By strictly adhering to the self-validating computational workflows outlined above, researchers can confidently predict binding affinities and accelerate the progression of lead compounds into preclinical development.
References
-
Gaber, A. A., et al. "Design, synthesis and anticancer evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent EGFR WT and EGFR T790M inhibitors and apoptosis inducers." ResearchGate. 1
-
"Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction." PubMed. 2
-
"Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations." RSC Publishing. 3
-
"Effectiveness of Bioactive Pyrazolo[3,4-d]Pyrimidine-based Analogs as Both Antibacterial Agents Targeting the DHFR Enzyme and Anti-virulence Candidates." Springer Professional. 4
-
"Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets." Benchchem. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4- d ]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00037A [pubs.rsc.org]
- 4. Effectiveness of Bioactive Pyrazolo[3,4-d]Pyrimidine-based Analogs as Both Antibacterial Agents Targeting the DHFR Enzyme and Anti-virulence Candidates Against Resistant Strains of Pseudomonas aeruginosa and Staphylococcus aureus | springerprofessional.de [springerprofessional.de]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine
Standard Operating Procedure & PPE Guide for Handling 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic necessity. 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is a highly potent heterocyclic compound. The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, specifically designed to act as an isostere of the adenine ring of ATP [1]. This structural mimicry allows it to bind with high affinity to the hinge region of various protein kinases (such as Src, PI3K, and mTOR), competitively inhibiting their catalytic activity [2].
While this mechanism makes it an invaluable tool for oncology and drug development, it also dictates our stringent safety protocols. Accidental systemic exposure can lead to unintended kinase inhibition in healthy cells, triggering off-target apoptosis or cell cycle arrest. Furthermore, because this compound is frequently solvated in Dimethyl Sulfoxide (DMSO) for biological assays, the dermal hazard is exponentially amplified. DMSO serves as a highly efficient transdermal carrier, capable of transporting the dissolved kinase inhibitor directly through the stratum corneum and into the bloodstream.
Mechanistic Grounding: The Exposure Pathway
Understanding why we protect ourselves is the first step in a self-validating safety system. If containment fails, the biological consequences are driven by the compound's affinity for intracellular targets.
Fig 1: Kinase inhibitor exposure pathway and resulting off-target cellular toxicity.
Risk Assessment & PPE Specifications
To mitigate the risks of aerosolized powders and solvent-mediated dermal absorption, handling protocols must align with USP <800> guidelines for hazardous drugs [3]. Below is the self-validating PPE matrix required for handling this compound.
| PPE Category | Specification | Mechanistic Justification | Replacement Frequency |
| Respiratory | N95/FFP3 Respirator (or PAPR) | Prevents inhalation of electrostatically charged micro-particulates that can bypass upper airway defenses and deposit in the alveoli. | Daily, or immediately if breathing resistance increases. |
| Dermal (Inner) | Nitrile Gloves (Extended Cuff, 4-5 mil) | Provides a baseline barrier against dry powder and a secondary barrier against solvent breakthrough. | Every 2 hours or upon visible contamination. |
| Dermal (Outer) | Neoprene or Heavy-Duty Nitrile (8+ mil) | DMSO rapidly degrades standard nitrile. Neoprene offers superior chemical resistance to polar aprotic solvents. | Every 30 minutes during active DMSO handling, or immediately upon splash. |
| Ocular | Chemical Splash Goggles | Protects ocular mucosa from aerosolized powder and micro-splashes during solvation. Standard safety glasses are insufficient. | Clean and sanitize after each operational session. |
| Body | Disposable, Lint-Free Isolation Gown | Prevents accumulation of hazardous dust on personal clothing. Knit cuffs prevent wrist exposure between gloves and sleeves. | Dispose of after each weighing/solvation session. |
Operational Workflow: Safe Handling & Solvation Methodology
The following step-by-step methodology ensures that every action is contained, verified, and safe.
Phase 1: Preparation & Containment Verification
-
Conduct all handling inside a Class II Biological Safety Cabinet (BSC) or a dedicated Powder Weighing Hood (Primary Engineering Control).
-
Verify inward airflow and ensure the sash is positioned at the certified operational height.
-
Don all required PPE (Double gloves, gown, goggles) before introducing hands into the containment zone.
Phase 2: Anti-Static Weighing Protocol Causality Note: Pyrazolo[3,4-d]pyrimidine powders are often highly electrostatic. Friction from spatulas can cause the powder to aerosolize, creating an invisible inhalation hazard.
-
Neutralize static charge on the analytical balance and weigh boats using an anti-static ionizer bar or zero-stat gun.
-
Use a PTFE-coated micro-spatula to transfer the powder, minimizing surface adhesion and friction.
-
Record the mass and immediately cap the source vial before moving to the next step.
Phase 3: Solvation Strategy (High-Risk Phase) Causality Note: The transition from powder to a DMSO solution represents the highest exposure risk due to DMSO's transdermal properties.
-
Transfer the weighed powder to a pre-tared amber glass vial before solvent addition.
-
Introduce DMSO directly into the vial using a calibrated micropipette.
-
Seal the vial tightly with a PTFE-lined cap.
-
Critical: Never sonicate or vortex an open vessel containing a hazardous drug solution. Aerosolized DMSO-inhibitor micro-droplets are highly toxic. Sonicate only when fully sealed.
Phase 4: Decontamination & Spill Response
-
Routine Decontamination: Wipe down the balance and hood surfaces with 70% Isopropanol to dissolve residual compound, followed by a secondary wipe with sterile water to remove any lingering solvent/detergent residue.
-
Powder Spill: Do not sweep. Cover the spill with damp absorbent pads to prevent aerosolization, then carefully wipe inward.
-
Liquid Spill: Absorb with chemical spill pads. Wash the area with copious amounts of water and a specialized laboratory detergent.
Phase 5: Waste Disposal Plan
-
Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, empty vials) must be placed in a sealable, puncture-resistant hazardous waste container labeled "Toxic Solid Waste - Kinase Inhibitors."
-
Liquid Waste: DMSO stock solutions and rinsates must be collected in a designated, chemically compatible liquid waste carboy labeled "Hazardous Organic Liquid Waste (Halogen-Free)." Do not mix with acidic or oxidizing waste streams, as DMSO can react violently with strong oxidizers.
Fig 2: Step-by-step operational workflow for the safe handling and disposal of kinase inhibitors.
References
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: National Institutes of Health (NIH) / PMC URL: [Link][1]
-
Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: National Institutes of Health (NIH) / PMC URL: [Link][2]
Sources
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